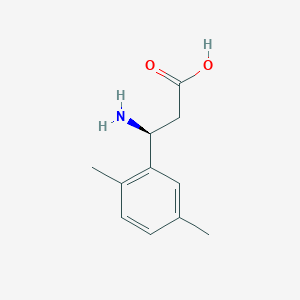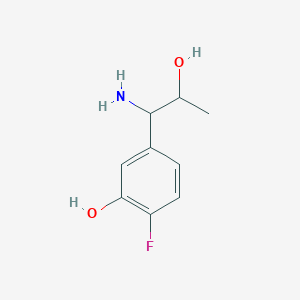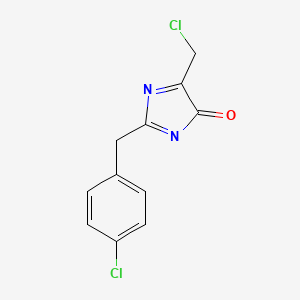
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O4 It is a derivative of acetophenone and is characterized by the presence of two hydroxyl groups and a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one involves the reaction of o-methoxyphenylacetic acid with resorcinol in the presence of boron trifluoride etherate under argon. The reaction is typically carried out on a water bath for about 1 hour, yielding the desired product with a high yield of 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of boron trifluoride etherate as a catalyst and the reaction conditions described above can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Similar in structure but lacks the second hydroxyl group.
2,6-Dihydroxy-4-methoxyacetophenone: Contains an additional hydroxyl group compared to 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one.
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethan-1-one: A more complex structure with additional functional groups.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2,2-dihydroxy-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,9,11-12H,1H3 |
Clave InChI |
QNLYKMNDYXXHCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
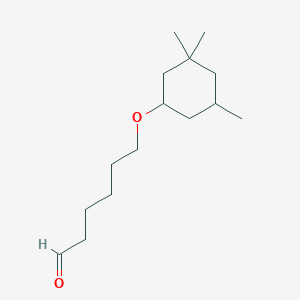
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
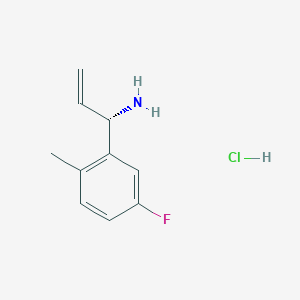
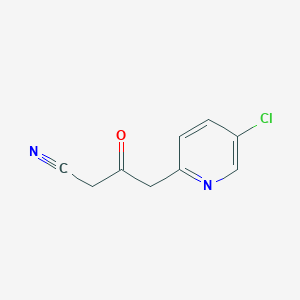
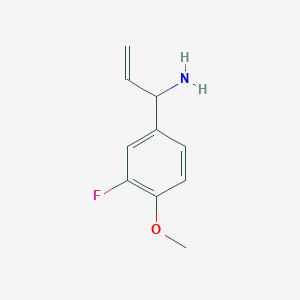
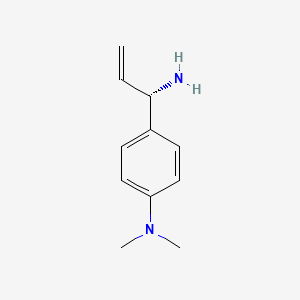
![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)
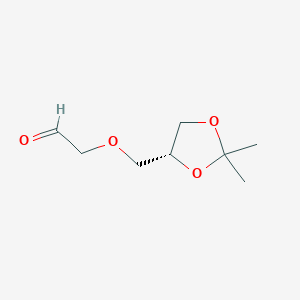
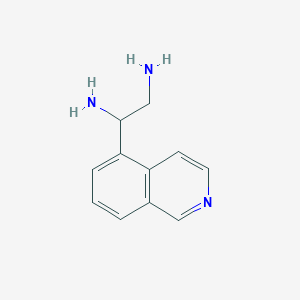
![(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13053742.png)
